Lithium benzoate

Vue d'ensemble

Description

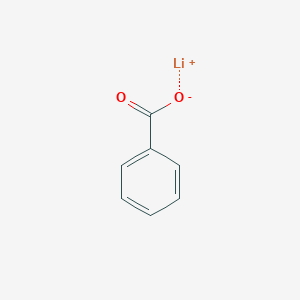

L’acide benzoïque (lithium), également connu sous le nom de benzoate de lithium, est un composé chimique de formule LiC₇H₅O₂. Il s’agit du sel de lithium de l’acide benzoïque et se présente sous la forme d’une poudre cristalline blanche. Ce composé est connu pour ses applications dans divers domaines, notamment la synthèse organique et les procédés industriels .

Mécanisme D'action

Le mécanisme d’action de l’acide benzoïque (lithium) implique plusieurs voies :

-

Activité antimicrobienne

Mécanisme : L’acide benzoïque perturbe les membranes cellulaires microbiennes, entraînant la mort cellulaire.

Voies : Il est conjugué à la glycine dans le foie et excrété sous forme d’acide hippurique.

-

Stabilisation de l’humeur

Voies : Le lithium affecte plusieurs cibles moléculaires, notamment les enzymes et les récepteurs impliqués dans la neurotransmission.

Analyse Biochimique

Biochemical Properties

Lithium benzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit bacteria and fungi, acting as a preservative . In biochemical reactions, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to improve mitochondrial function and attenuate reactive oxygen species in neuronal cells . These interactions are crucial for its neuroprotective effects and potential therapeutic applications.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been demonstrated to protect neurons from neurotoxin insults by improving mitochondrial function and reducing reactive oxygen species levels . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It promotes neurogenesis and enhances cognitive function in animal models of Alzheimer’s disease . These cellular effects highlight the potential of this compound as a therapeutic agent for neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, and regulate cholinergic and glucose metabolism . This compound also inhibits neuroinflammation, oxidative stress, and apoptosis while preserving mitochondrial function . These molecular interactions contribute to its neuroprotective properties and potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can maintain its stability and efficacy over extended periods . It has been observed to improve mitochondrial function and reduce reactive oxygen species levels consistently over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve cognitive function and protect against neurodegenerative damage . At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the benzoate catabolic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, influencing its localization and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in mitochondria, where it exerts its neuroprotective effects by improving mitochondrial function and reducing reactive oxygen species levels . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its therapeutic efficacy.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

-

À partir de l’acide benzoïque et de l’hydroxyde de lithium

Réaction : L’acide benzoïque réagit avec l’hydroxyde de lithium pour former du benzoate de lithium et de l’eau.

Conditions : La réaction a généralement lieu en milieu aqueux avec chauffage.

Équation : C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.

-

À partir de l’alcool benzylique

Réaction : L’alcool benzylique est oxydé en acide benzoïque, qui réagit ensuite avec l’hydroxyde de lithium.

Conditions : L’oxydation est effectuée à l’aide d’oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).

Équation : C₆H₅CH₂OH + [O] → C₆H₅COOH; C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.

Méthodes de production industrielle

Oxydation catalytique du toluène :

Analyse Des Réactions Chimiques

Types de réactions

-

Oxydation

Réaction : L’acide benzoïque (lithium) peut subir une oxydation pour former divers produits.

Réactifs : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Produits : L’oxydation produit généralement des dérivés de l’acide benzoïque.

-

Réduction

Réaction : La réduction de l’acide benzoïque (lithium) peut conduire à la formation d’alcool benzylique.

Réactifs : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.

Produits : L’alcool benzylique est le produit principal.

-

Substitution

Réaction : L’acide benzoïque (lithium) peut subir des réactions de substitution nucléophile.

Réactifs : Les réactifs courants comprennent les halogénoalcanes et les chlorures d’acides.

Produits : Les réactions de substitution produisent des esters et des amides.

Applications de la recherche scientifique

L’acide benzoïque (lithium) a un large éventail d’applications dans la recherche scientifique :

-

Chimie

-

Biologie

Agent antimicrobien : Agit comme un agent antimicrobien dans diverses études biologiques.

-

Médecine

Stabilisateur de l’humeur : Les composés du lithium, y compris le benzoate de lithium, sont utilisés dans le traitement des troubles de l’humeur.

-

Industrie

Production de polymères : Utilisé dans la synthèse et la modification des polymères.

Applications De Recherche Scientifique

Benzoic acid (lithium) has a wide range of applications in scientific research:

-

Chemistry

-

Biology

Antimicrobial Agent: Acts as an antimicrobial agent in various biological studies.

-

Medicine

-

Industry

Polymer Production: Utilized in the synthesis and modification of polymers.

Comparaison Avec Des Composés Similaires

L’acide benzoïque (lithium) peut être comparé à d’autres composés similaires :

-

Benzoate de sodium

Similitude : Tous deux sont des sels d’acide benzoïque et possèdent des propriétés antimicrobiennes.

Différence : Le benzoate de sodium est plus couramment utilisé comme conservateur alimentaire.

-

Benzoate de potassium

Similitude : Activité antimicrobienne similaire et applications dans la conservation des aliments.

Différence : Le benzoate de potassium est préféré dans les régimes pauvres en sodium.

-

Benzoate de calcium

Similitude : Utilisé comme conservateur et dans la synthèse des polymères.

Différence : Le benzoate de calcium a des propriétés de solubilité différentes de celles du benzoate de lithium.

L’acide benzoïque (lithium) se distingue par ses applications uniques en catalyse et en électrochimie, ce qui en fait un composé précieux à la fois dans la recherche scientifique et dans les procédés industriels.

Propriétés

Numéro CAS |

553-54-8 |

|---|---|

Formule moléculaire |

C7H6LiO2 |

Poids moléculaire |

129.1 g/mol |

Nom IUPAC |

lithium;benzoate |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clé InChI |

FGQFWXDBSIBYLO-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

SMILES isomérique |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

SMILES canonique |

[Li].C1=CC=C(C=C1)C(=O)O |

Key on ui other cas no. |

553-54-8 |

Description physique |

White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What neuroprotective effects have been observed with lithium benzoate (LiBen)?

A1: Studies show that LiBen can: * Improve mitochondrial function: LiBen enhances mitochondrial function, crucial for neuronal survival and function, potentially through multiple mechanisms including modulation of mitochondrial bioenergetics and oxidative stress pathways. [] * Reduce reactive oxygen species (ROS): LiBen effectively scavenges ROS, protecting neurons from oxidative damage. [, ] * Improve cognition and memory: In animal models, LiBen administration shows promise in improving cognitive function and spatial memory, potentially by mitigating the underlying pathological processes associated with neurodegenerative diseases. []

Q2: How does LiBen compare to lithium or sodium benzoate alone in terms of neuroprotection?

A2: Research suggests that LiBen displays superior neuroprotective effects and oral bioavailability compared to lithium or sodium benzoate alone, either individually or combined. [] This highlights the synergistic potential of combining lithium and benzoate moieties in a single molecule.

Q3: What is the proposed mechanism for LiBen's cognitive protection in Alzheimer's disease models?

A3: LiBen has demonstrated a reduction in senile plaque deposition in the brains of Alzheimer’s disease animal models. [] This, alongside its effects on mitochondrial function and ROS, suggests a multi-target approach to neuroprotection.

Q4: What makes LiBen useful in fabricating lithium niobate (LiNbO3) optical waveguides?

A4: LiBen plays a critical role in the proton exchange process used to fabricate optical waveguides in LiNbO3. It acts as a buffering agent when added to benzoic acid, controlling the proton concentration during the exchange process and preventing surface damage to the LiNbO3 crystal, particularly in Y-cut orientations. [, , , , , ]

Q5: How does the concentration of LiBen in the proton exchange melt affect waveguide properties?

A5: Increasing the concentration of LiBen in the benzoic acid melt: * Slows down the proton exchange process: This allows for finer control over the waveguide depth and refractive index profile. [, , ] * Reduces the surface index increment: This helps to tailor the waveguide's optical properties for specific applications. [] * Can lead to the formation of different crystalline phases in the proton-exchanged LiNbO3, influencing the waveguide's optical and physical characteristics. [, ]

Q6: Can LiBen help achieve both high refractive index change and preserved nonlinear optical properties in LiNbO3 waveguides?

A6: Yes, using a dilute melt of benzoic acid with a carefully controlled low concentration of LiBen, researchers have achieved high refractive index change (δne ~ 0.1) while maintaining the nonlinear optical properties of LiNbO3. [] This is crucial for applications like second-harmonic generation.

Q7: What is the role of annealing in the fabrication of LiBen-modified LiNbO3 waveguides?

A7: Annealing, a heat treatment step after proton exchange, is crucial for: * Improving the stability of the waveguide refractive index profile [, , ] * Reducing propagation losses, leading to better performance. [, ] * Removing hydrogen-bonded OH groups, which can negatively impact waveguide properties. []

Q8: What are the advantages of using LiBen-modified proton exchange over titanium diffusion for LiNbO3 waveguide fabrication?

A8: LiBen-modified proton exchange offers several benefits over titanium diffusion, including: * Lower fabrication cost [] * Higher optical power handling capability, leading to a larger dynamic range for signal processing applications. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C7H5LiO2, and its molecular weight is 128.05 g/mol.

Q10: Are there alternative lithium salts used as matrices in MALDI-MS for analyzing hydrocarbons and wax esters?

A10: Yes, research has explored lithium salts like lithium salicylate, lithium vanillate, and lithium 2,5-dimethoxybenzoate as potential matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). [] These salts facilitate the ionization of analytes through lithium cation attachment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.